molecular formula C13H5Cl7O B3108891 1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy- CAS No. 169295-23-2

1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-

Cat. No.: B3108891
CAS No.: 169295-23-2
M. Wt: 425.3 g/mol
InChI Key: KMYYWRRSXKVAQO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where multiple hydrogen atoms are replaced by chlorine atoms and one methoxy group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding biphenyl oxides.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Biphenyl oxides.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

Environmental Monitoring

PCB Analysis : Due to its stability and resistance to degradation, PCB 185 is often monitored in environmental samples. Its presence in soil and water bodies can indicate contamination from industrial activities. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for quantifying PCBs in environmental samples .

Toxicological Studies

Health Risks Assessment : Research has demonstrated that exposure to PCBs can lead to various health issues including endocrine disruption and carcinogenic effects. Studies have focused on the toxicological profiles of heptachlorobiphenyls to understand their mechanisms of action and potential impacts on human health .

Case Study: Toxicity in Aquatic Life

A study investigated the effects of PCB 185 on aquatic organisms. It was found that exposure resulted in bioaccumulation and adverse effects on reproductive health in fish species. This highlights the ecological risks associated with PCB contamination .

Industrial Applications

Reference Standards for Calibration : PCB 185 is utilized as a certified reference material in laboratories for calibrating analytical instruments used in environmental testing. Its known concentration allows for accurate quantification of PCBs in various matrices .

Remediation Research

Bioremediation Potential : Research is ongoing into the bioremediation of PCB-contaminated sites. Certain microorganisms have shown promise in degrading chlorinated biphenyls, including PCB 185. Studies are exploring the metabolic pathways these organisms use for degradation and the efficacy of bioremediation strategies .

Regulatory Framework

The use and handling of PCB compounds are strictly regulated due to their environmental and health impacts. Various international guidelines dictate permissible levels of PCBs in the environment and food products to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- involves its interaction with biological molecules. It can bind to cellular receptors and enzymes, disrupting normal cellular functions. The chlorine atoms increase its lipophilicity, allowing it to accumulate in fatty tissues and persist in the environment. This compound can induce oxidative stress and interfere with endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,4,5,6’-Hexachloro-: Another chlorinated biphenyl with six chlorine atoms.

    1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A heptachlorinated biphenyl with a different substitution pattern.

    2,2’,3,4’,5,5’,6-Heptachloro-4-biphenylol: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is unique due to its specific substitution pattern and the presence of a methoxy group. This structural variation can influence its chemical reactivity, biological activity, and environmental behavior compared to other similar compounds.

Biological Activity

1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy- (commonly referred to as heptachlorobiphenyl) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. The compound has raised significant concerns due to its potential biological activity and environmental persistence.

  • Molecular Formula : C12H3Cl7
  • Molecular Weight : 395.323 g/mol
  • IUPAC Name : 1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-
  • Structure : The compound consists of two phenyl rings connected by a single bond with multiple chlorine substitutions and a methoxy group.

Endocrine Disruption

Heptachlorobiphenyl has been identified as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormonal systems and potentially lead to adverse health effects. Studies have shown that exposure to PCBs can affect reproductive health and development in both humans and wildlife. For instance:

  • A case-control study indicated associations between PCB exposure and increased risks of congenital conditions such as hypospadias and cryptorchidism in newborns .
  • Another study highlighted that maternal exposure to EDCs during pregnancy could disrupt normal urogenital development in offspring .

Neurotoxicity

Research has also pointed to neurotoxic effects associated with PCB exposure. In animal models, including zebrafish and rodents, heptachlorobiphenyl has been linked to developmental neurotoxicity:

  • In zebrafish studies, exposure resulted in behavioral changes and alterations in neurodevelopmental pathways .
  • Chronic exposure in rodent models has shown impacts on cognitive function and motor skills .

Case Study 1: Developmental Toxicity

A significant body of research has focused on the developmental toxicity of PCBs. One study examined the effects of heptachlorobiphenyl on fetal development in animal models:

  • Findings : The study reported increased rates of malformations and developmental delays in offspring exposed to high levels of heptachlorobiphenyl during gestation.
  • : These findings support the hypothesis that prenatal exposure to heptachlorobiphenyl may lead to long-term developmental issues .

Case Study 2: Human Epidemiological Studies

Epidemiological studies have provided insights into the human health implications of PCB exposure:

  • A cohort study involving pregnant women found higher concentrations of PCBs in breast milk correlated with adverse developmental outcomes in infants.
  • The results suggested that breastfeeding might be a significant route of exposure for infants to these harmful compounds .

Data Tables

StudyYearPopulationExposure AssessmentMain Findings
Garcifa-Martin1996ChildrenGeographical destination-basedAssociation between EDCs and cryptorchidism
Brouwers2006ChildrenSurvey-basedSupport for genetic predisposition linked to EDCs
Meyer2006AdultsSerum sample-basedNo strong evidence linking low-level pesticide exposure with cryptorchidism

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxy-6-(2,4,5-trichlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl7O/c1-21-13-11(19)9(17)8(10(18)12(13)20)4-2-6(15)7(16)3-5(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYYWRRSXKVAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700715
Record name 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169295-23-2
Record name 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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